4'-Demethoxypiperlotine C
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Demethoxypiperlotine C can be achieved through a greener method involving mechanochemical activation under solvent-free conditions. This method involves the reaction of a β-amidophosphonate, potassium carbonate, and an aromatic aldehyde, resulting in moderate to good yields (46-77%) in an open atmosphere by grinding .
Industrial Production Methods: Industrial production methods for 4’-Demethoxypiperlotine C are not well-documented. the compound can be isolated from the herbs of Piper nigrum L. using standard extraction and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4’-Demethoxypiperlotine C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4’-Demethoxypiperlotine C has diverse applications in scientific research due to its unique properties:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4’-Demethoxypiperlotine C involves its interaction with specific molecular targets and pathways. The compound is known to interact with receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
4’-Demethoxypiperlotine C can be compared with other similar alkaloids isolated from Piper nigrum L., such as:
- Piperlotine A
- Piperlotine B
- Piperlotine D
Uniqueness: 4’-Demethoxypiperlotine C is unique due to its specific chemical structure, which includes a pyrrolidine ring and a dimethoxyphenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(E)-3-(3,5-dimethoxyphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-18-13-9-12(10-14(11-13)19-2)5-6-15(17)16-7-3-4-8-16/h5-6,9-11H,3-4,7-8H2,1-2H3/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRDATYVUWMJSQ-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC(=O)N2CCCC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C(=O)N2CCCC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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